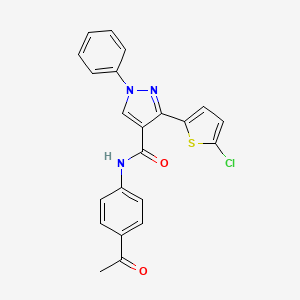

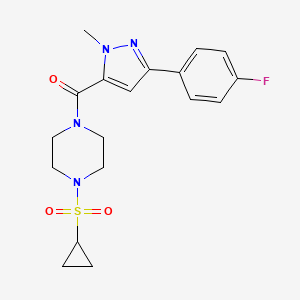

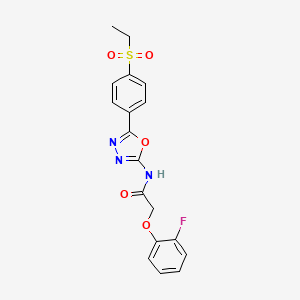

![molecular formula C26H22ClN3O3S B2470956 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 894556-90-2](/img/structure/B2470956.png)

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound is part of a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives that were synthesized as potential anticonvulsant and analgesic agents .

Molecular Structure Analysis

The molecular structure of this compound includes a spiro[indoline-3,2’-thiazolidin] core, with a 3-chlorophenyl group and a 2,5-dimethylphenyl group attached.

Scientific Research Applications

Antibacterial Applications

Novel derivatives, including those structurally related to the given compound, have been synthesized and evaluated for their antibacterial activities. For example, a study involving the microwave-assisted synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. These findings suggest a broad spectrum of antibacterial activity for these compounds (Borad, Bhoi, Parmar, & Patel, 2015).

Anti-inflammatory and Anticonvulsant Effects

Another area of application is in the development of novel therapies for inflammatory diseases and convulsions. A study reported the synthesis and biological evaluation of 5-benzylidenethiazolidine-2,4-dione derivatives, showcasing significant anti-inflammatory properties. These compounds inhibited key enzymes and mediators involved in the inflammatory process, offering potential therapeutic benefits for treating inflammation-related conditions (Ma et al., 2011).

Antileukemic Activity

Research has also explored the antileukemic potential of spiro[indoline-3,2′-thiazolidine]-2,4′-diones. These compounds have shown activity in leukemia screen tests, indicating their potential in antileukemic therapy. This highlights the diverse pharmacological applications of these derivatives in cancer treatment (Rajopadhye & Popp, 1987).

Antimicrobial and Antioxidant Activities

Furthermore, the synthesis and evaluation of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines have been conducted, revealing promising antimicrobial and antioxidant activities. These compounds not only combat microbial infections but also mitigate oxidative stress, contributing to their potential in managing diseases associated with oxidative damage (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).

Mechanism of Action

The most active compound in the series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than the reference drug—valproic acid. The most probable molecular mechanism of action for this compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Properties

IUPAC Name |

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O3S/c1-16-10-11-17(2)21(12-16)28-23(31)14-29-22-9-4-3-8-20(22)26(25(29)33)30(24(32)15-34-26)19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWWZMSYJUHUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

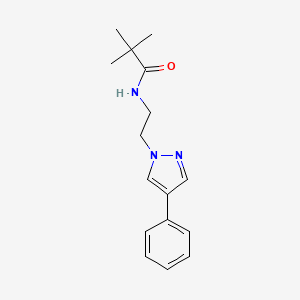

![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2470881.png)

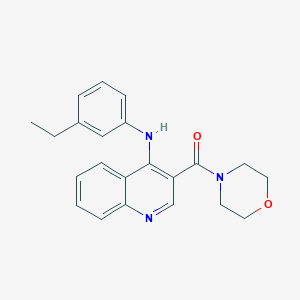

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2470891.png)

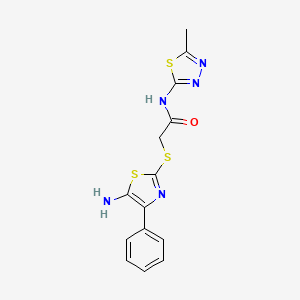

![5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470894.png)